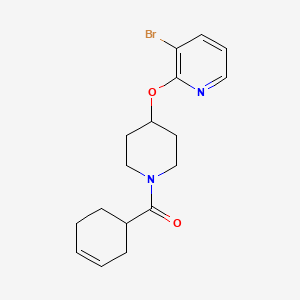

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone

説明

特性

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2/c18-15-7-4-10-19-16(15)22-14-8-11-20(12-9-14)17(21)13-5-2-1-3-6-13/h1-2,4,7,10,13-14H,3,5-6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAANRSNHAWQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine, piperidine, and cyclohex-3-en-1-one.

Step 1 Formation of Intermediate: The first step involves the nucleophilic substitution reaction where 3-bromopyridine reacts with piperidine under basic conditions to form 4-((3-bromopyridin-2-yl)oxy)piperidine.

Step 2 Coupling Reaction: The intermediate is then subjected to a coupling reaction with cyclohex-3-en-1-one in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene moiety, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Epoxides or diols from the cyclohexene ring.

Reduction: Alcohols from the reduction of the carbonyl group.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of 446.4 g/mol. The structure features a piperidine ring, a bromopyridine moiety, and a cyclohexene group, which contribute to its biological activity.

Cyclic Nucleotide Phosphodiesterase Inhibition

Recent studies have indicated that compounds similar to (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone may act as inhibitors of cyclic nucleotide phosphodiesterases (PDEs). These enzymes play crucial roles in various signaling pathways, making their inhibition a target for treating conditions such as asthma and cardiovascular diseases .

Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in xenograft models .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications, particularly in the treatment of neurological disorders such as depression and anxiety. The piperidine ring is known to interact with neurotransmitter systems, which could lead to mood-enhancing effects .

Case Study 1: PDE Inhibition

A study published in Organic & Biomolecular Chemistry explored the synthesis of related compounds and their efficacy as PDE inhibitors. The results indicated that specific structural modifications led to enhanced selectivity and potency against PDE enzymes, highlighting the therapeutic potential of these compounds in managing respiratory diseases .

Case Study 2: Anticancer Efficacy

In a preclinical study assessing the anticancer activity of similar piperidine derivatives, researchers reported significant tumor regression in animal models following treatment with these compounds. The study emphasized the importance of functional groups in modulating biological activity and improving therapeutic outcomes .

Case Study 3: Neuropharmacological Research

A recent investigation into the neuropharmacological effects of piperidine derivatives revealed promising results regarding their anxiolytic properties. Behavioral assays demonstrated reduced anxiety-like behaviors in treated animals, suggesting potential for development into therapeutic agents for anxiety disorders .

作用機序

The mechanism by which (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone exerts its effects depends on its interaction with molecular targets. The bromopyridine moiety may interact with specific enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the cyclohexene group may contribute to its overall stability and bioavailability.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of brominated heterocycles, as evidenced by the provided literature. Key comparisons include:

Key Comparisons

Brominated Aromatic Systems The 3-bromopyridine group in the target compound parallels bromophenyl substituents in pyrazolyl derivatives (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-1-yl]ethanone) . Bromine’s electron-withdrawing nature enhances stability and may improve binding to hydrophobic enzyme pockets, as seen in pyridin-2(1H)-one derivatives with 4-bromophenyl groups exhibiting 79.05% antioxidant activity .

Heterocyclic Core Flexibility

- The piperidine ring in the target compound offers greater conformational flexibility compared to rigid pyrimidine-tri-one cores (e.g., 5-[3-(4-bromophenyl)-3-oxopropyl]pyrimidine derivatives from ). This flexibility could influence pharmacokinetic properties, such as membrane permeability, though specific ADMET data for the target compound are unavailable.

Substituent Effects on Bioactivity The cyclohex-3-en-1-yl methanone group distinguishes the target compound from analogues like cyclohex-3-en-1-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone (), where a hydroxyethyl group replaces the bromopyridin-2-yloxy moiety.

Claisen-Schmidt and Michael addition strategies () could theoretically apply to constructing its ketone and piperidine subunits.

Antioxidant and Antimicrobial Potential Brominated pyridin-2(1H)-one derivatives () demonstrate significant antioxidant activity (67–79%) and moderate antibacterial effects against Staphylococcus aureus and Escherichia coli. The target compound’s bromopyridine unit may confer similar bioactivity, though experimental validation is required .

Physicochemical Properties

*Calculated based on formula: C₁₇H₁₉BrN₂O₂.

Theoretical Binding Interactions

Molecular docking studies () suggest bromine’s role in enhancing binding affinity via halogen bonds with protein residues.

生物活性

The compound (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has indicated that compounds containing a bromopyridine moiety often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the piperidine ring is associated with enhanced antibacterial activity due to its ability to interact with bacterial cell membranes.

Anticancer Activity

The compound's structure suggests potential anticancer activity. Similar piperidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies have demonstrated that piperidine-based compounds can inhibit cancer cell proliferation effectively, with IC50 values comparable to established chemotherapeutic agents .

Enzyme Inhibition

Enzyme inhibition studies have shown that the compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have demonstrated strong AChE inhibitory activity, suggesting that the target compound may also possess this property .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperidine derivatives, the compound exhibited moderate to strong antibacterial activity against multiple strains. The results indicated that modifications in the molecular structure significantly influenced antibacterial potency, particularly in compounds featuring electron-withdrawing groups like bromine .

Case Study 2: Anticancer Screening

A series of piperidine derivatives were screened for their cytotoxic effects against various cancer cell lines. The results revealed that compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell growth in both breast and colon cancer models .

- Cell Membrane Interaction : The lipophilic nature of the piperidine and cyclohexene moieties allows for effective interaction with bacterial membranes, leading to disruption and cell death.

- Enzyme Binding : The compound's structure enables it to bind effectively to active sites on enzymes like AChE, inhibiting their function and leading to increased levels of acetylcholine in synaptic clefts.

- DNA Interaction : Some studies suggest potential intercalation with DNA, leading to inhibition of replication in cancer cells, which could explain the observed anticancer activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。